molecular formula C13H25N3O B1486695 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide CAS No. 883530-04-9

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide

Cat. No.: B1486695
CAS No.: 883530-04-9
M. Wt: 239.36 g/mol
InChI Key: KNJUMRGGNBYWIU-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide typically involves the reaction of cyclohexylmethylamine with piperidine-3-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the hydrazide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in proteomics research, aiding in the study of protein interactions and functions.

  • Medicine: It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine-3-carboxylic acid hydrazide

  • Cyclohexylmethylamine

  • Other piperidine derivatives

This comprehensive overview provides a detailed understanding of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(cyclohexylmethyl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJUMRGGNBYWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide
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1-(Cyclohexylmethyl)piperidine-3-carbohydrazide

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